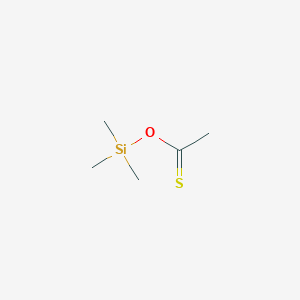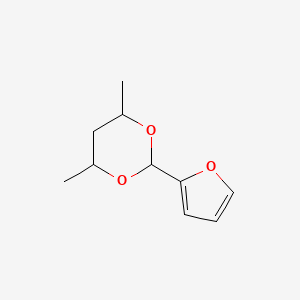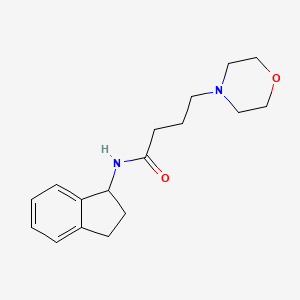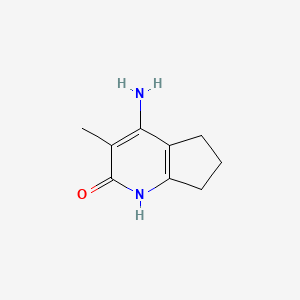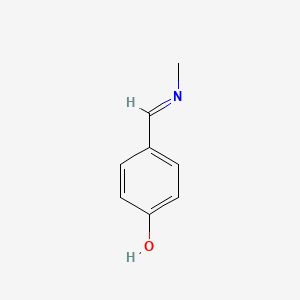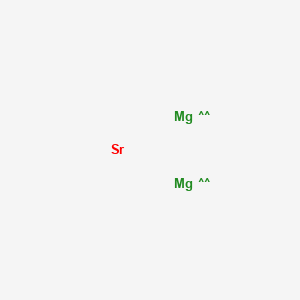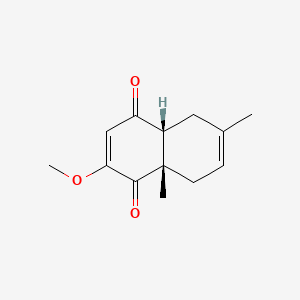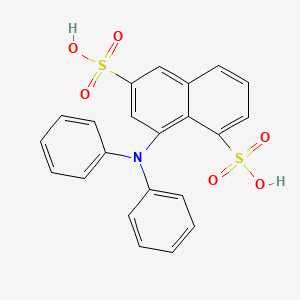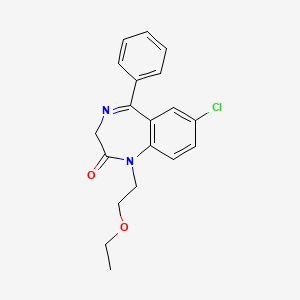
CID 71355039
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound identified as “CID 71355039” is a chemical entity with unique properties and potential applications in various fields. This compound has garnered interest due to its distinctive chemical structure and reactivity, making it a subject of study in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of CID 71355039 involves specific chemical reactions and conditions. The preparation methods typically include the use of various reagents and catalysts to achieve the desired chemical structure. Detailed synthetic routes and reaction conditions are documented in scientific literature and patents .
Industrial Production Methods: Industrial production of this compound requires scalable and efficient methods to ensure high yield and purity. The processes often involve optimization of reaction parameters, such as temperature, pressure, and concentration of reactants, to achieve consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions: CID 71355039 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by specific reagents and conditions that promote the transformation of the compound into various products .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the efficiency and outcome of these reactions .
Major Products: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. These products are often characterized by their unique chemical structures and properties, which can be analyzed using various analytical techniques .
Wissenschaftliche Forschungsanwendungen
CID 71355039 has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent or intermediate in the synthesis of other compounds. In biology and medicine, it may have potential therapeutic applications or be used in biochemical assays. In industry, this compound can be utilized in the production of materials or as a component in various chemical processes .
Wirkmechanismus
The mechanism of action of CID 71355039 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to a series of biochemical events that result in its observed activity. Detailed studies on the molecular mechanisms and pathways involved provide insights into how this compound functions at the molecular level .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: CID 71355039 can be compared with other similar compounds based on its chemical structure and properties. Similar compounds include those with analogous functional groups or structural motifs.
Uniqueness: The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and properties. This makes it a valuable compound for various applications and distinguishes it from other similar compounds in the field .
Eigenschaften
Molekularformel |
GdSn3 |
|---|---|
Molekulargewicht |
513.4 g/mol |
InChI |
InChI=1S/Gd.3Sn |
InChI-Schlüssel |
NPSJEGQEBSRRMN-UHFFFAOYSA-N |
Kanonische SMILES |
[Sn].[Sn].[Sn].[Gd] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3,5-Trivinyl-[1,3,5]triazinane-2,4,6-trione](/img/structure/B14726745.png)
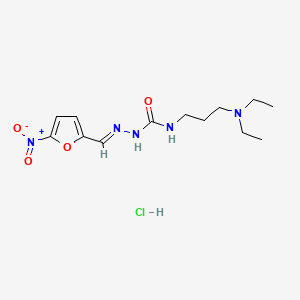
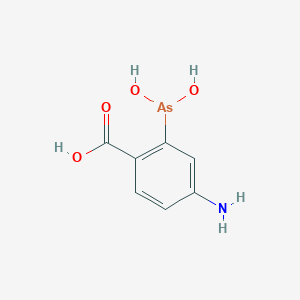
![2-[3-Methyl-4-(2-methylpropyl)piperazin-1-yl]ethanol](/img/structure/B14726757.png)
